N-(4-iodophenyl)-1-phenylmethanesulfonamide
Description
- N-(4-iodophenyl)-1-phenylmethanesulfonamide, also known as N-(4-Iodophenyl)benzenesulfonamide , is a chemical compound.
- Its molecular weight is approximately 359.18 g/mol .
Properties
Molecular Formula |
C13H12INO2S |
|---|---|
Molecular Weight |
373.21 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12INO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
NIHATVREOWLIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for this compound involve introducing an iodine atom onto the phenyl ring.
- One common method is the iodination of aniline followed by sulfonation.
- Industrial production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
- N-(4-iodophenyl)-1-phenylmethanesulfonamide can undergo various reactions:
Substitution reactions: The iodine atom can be replaced by other functional groups.
Reduction reactions: Reduction of the sulfonamide group or the iodine substituent.
Oxidation reactions: Oxidation of the sulfonamide or phenyl group.
- Common reagents include iodine sources (e.g., iodine, N-iodosuccinimide), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The exact mechanism of action is context-dependent.
- Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- N-(4-iodophenyl)-1-phenylmethanesulfonamide is unique due to its specific iodine substitution pattern.
- Similar compounds include N-(4-bromophenyl)-1-phenylmethanesulfonamide and N-(4-chlorophenyl)-1-phenylmethanesulfonamide .
Remember that this compound’s applications and properties are continually explored through scientific research
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